(1R,2R)-2-(Pyrimidin-2-yl)cyclopropan-1-amine
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Overview
Description
rac-(1R,2R)-2-(pyrimidin-2-yl)cyclopropan-1-amine: is a synthetic organic compound that features a cyclopropane ring substituted with a pyrimidinyl group and an amine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of rac-(1R,2R)-2-(pyrimidin-2-yl)cyclopropan-1-amine typically involves the following steps:
Formation of the Cyclopropane Ring: This can be achieved through cyclopropanation reactions, such as the Simmons-Smith reaction, where a diazo compound reacts with an alkene in the presence of a metal catalyst.
Introduction of the Pyrimidinyl Group: This step may involve nucleophilic substitution reactions where a pyrimidinyl halide reacts with a cyclopropane derivative.
Amination: The final step involves introducing the amine group, which can be done through reductive amination or other amination techniques.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced catalysts, and purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, potentially forming N-oxides or other oxidized derivatives.
Reduction: Reduction reactions may convert the pyrimidinyl group to a dihydropyrimidine or other reduced forms.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, modifying the pyrimidinyl or cyclopropane moieties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Reagents like alkyl halides, acyl halides, or sulfonyl chlorides can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can introduce various functional groups.
Scientific Research Applications
Chemistry
In chemistry, rac-(1R,2R)-2-(pyrimidin-2-yl)cyclopropan-1-amine can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
In biological research, this compound may be studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids. Its structural features could make it a candidate for drug design and development.
Medicine
In medicine, rac-(1R,2R)-2-(pyrimidin-2-yl)cyclopropan-1-amine may be investigated for its pharmacological properties. It could serve as a lead compound for the development of new therapeutic agents.
Industry
In the industrial sector, this compound might be used in the production of specialty chemicals, agrochemicals, or materials with specific properties.
Mechanism of Action
The mechanism by which rac-(1R,2R)-2-(pyrimidin-2-yl)cyclopropan-1-amine exerts its effects would depend on its specific interactions with molecular targets. These could include binding to enzymes, receptors, or nucleic acids, leading to modulation of biological pathways.
Comparison with Similar Compounds
Similar Compounds
(1R,2R)-2-(pyrimidin-2-yl)cyclopropan-1-amine: The non-racemic form of the compound.
2-(pyrimidin-2-yl)cyclopropane-1-carboxylic acid: A related compound with a carboxylic acid group instead of an amine.
2-(pyrimidin-2-yl)cyclopropane-1-ol: A compound with a hydroxyl group instead of an amine.
Uniqueness
rac-(1R,2R)-2-(pyrimidin-2-yl)cyclopropan-1-amine is unique due to its specific stereochemistry and functional groups, which confer distinct chemical and biological properties compared to similar compounds.
Properties
Molecular Formula |
C7H9N3 |
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Molecular Weight |
135.17 g/mol |
IUPAC Name |
(1R,2R)-2-pyrimidin-2-ylcyclopropan-1-amine |
InChI |
InChI=1S/C7H9N3/c8-6-4-5(6)7-9-2-1-3-10-7/h1-3,5-6H,4,8H2/t5-,6-/m1/s1 |
InChI Key |
JIJMIKKVEJBFTK-PHDIDXHHSA-N |
Isomeric SMILES |
C1[C@H]([C@@H]1N)C2=NC=CC=N2 |
Canonical SMILES |
C1C(C1N)C2=NC=CC=N2 |
Origin of Product |
United States |
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